

# "methyl 3-(methylthio)propionate" CAS number and chemical properties

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## Compound of Interest

Compound Name: Methyl 3-(methylthio)propionate

Cat. No.: B076985

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## An In-depth Technical Guide to Methyl 3-(methylthio)propionate

CAS Number: 13532-18-8

This technical guide provides a comprehensive overview of **methyl 3-(methylthio)propionate**, a sulfur-containing ester. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical properties, synthesis, and analysis.

## Chemical Properties

**Methyl 3-(methylthio)propionate** is a colorless liquid with a characteristic sweet, onion-like odor at high concentrations, which becomes reminiscent of pineapple at high dilutions.<sup>[1]</sup> It is a key flavor component in various fruits, including pineapple.<sup>[2][3]</sup> The chemical and physical properties of this compound are summarized in the table below.

Property	Value	Source
CAS Number	13532-18-8	[2][4][5]
Molecular Formula	C <sub>5</sub> H <sub>10</sub> O <sub>2</sub> S	[4][5]
Molecular Weight	134.20 g/mol	[2][4][6]
Density	1.077 g/mL at 25 °C	[2][3][7]
Boiling Point	74-75 °C at 13 mmHg	[2][3][7]
Refractive Index	n <sub>20/D</sub> 1.465	[2][3][7]
Flash Point	72 °C (161.6 °F) - closed cup	[3][7]
Solubility	Very slightly soluble in water, soluble in alcohol.	[1]
IUPAC Name	methyl 3-(methylthio)propanoate	
Synonyms	Methyl 3-(methylmercapto)propionate, 3-(Methylthio)propionic acid methyl ester	[8]

## Synthesis of Methyl 3-(methylthio)propionate

The synthesis of **methyl 3-(methylthio)propionate** can be achieved through several routes. Two common laboratory-scale methods are presented below: a two-step synthesis involving the formation and subsequent esterification of 3-(methylthio)propanoic acid, and a direct one-pot synthesis.

### Method 1: Two-Step Synthesis via 3-(methylthio)propanoic acid

This method involves the Michael addition of sodium thiomethoxide to acrylic acid to form 3-(methylthio)propanoic acid, followed by Fischer esterification to yield the final product.

Principle: The synthesis is based on the conjugate addition (Michael reaction) of sodium thiomethoxide to acrylic acid. The thiomethoxide anion acts as a nucleophile, attacking the  $\beta$ -carbon of the  $\alpha,\beta$ -unsaturated carbonyl system of acrylic acid. Subsequent acidification yields 3-(methylthio)propanoic acid.

Materials and Equipment:

- Sodium thiomethoxide ( $\text{CH}_3\text{SNa}$ )
- Acrylic acid ( $\text{CH}_2=\text{CHCOOH}$ )
- Methanol ( $\text{CH}_3\text{OH}$ )
- Concentrated Hydrochloric acid ( $\text{HCl}$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask (250 mL) with three necks
- Magnetic stirrer and stir bar
- Dropping funnel
- Thermometer
- Ice-water bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer is placed in an ice-water bath.

- **Reagent Preparation:** Dissolve sodium thiomethoxide (7.7 g, 110 mmol) in methanol (100 mL) inside the flask. Stir the solution and cool it to 0-5 °C.
- **Michael Addition:** Dissolve acrylic acid (7.2 g, 100 mmol) in 20 mL of methanol. Add this solution dropwise to the stirred sodium thiomethoxide solution over a period of 30 minutes, ensuring the temperature is maintained below 10 °C throughout the addition.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 12 hours.
- **Solvent Removal:** Remove the methanol under reduced pressure using a rotary evaporator.
- **Acidification and Extraction:** Redissolve the resulting residue in 100 mL of water and cool the solution in an ice bath. Add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 1-2. Extract the aqueous solution three times with dichloromethane (50 mL each).
- **Drying and Concentration:** Combine the organic layers and dry them over anhydrous magnesium sulfate. Filter the solution and remove the solvent by rotary evaporation to yield crude 3-(methylthio)propanoic acid.

**Principle:** The carboxylic acid is converted to its corresponding methyl ester via an acid-catalyzed esterification with methanol.

**Materials and Equipment:**

- Crude 3-(methylthio)propanoic acid from Step 1
- Anhydrous methanol ( $\text{CH}_3\text{OH}$ )
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve the crude 3-(methylthio)propanoic acid in an excess of anhydrous methanol.
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.
- **Reaction:** Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After cooling to room temperature, carefully neutralize the solution with a saturated sodium bicarbonate solution. Extract the methyl ester with dichloromethane.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
- **Purification:** Purify the crude **methyl 3-(methylthio)propionate** by vacuum distillation, collecting the fraction at 74-75 °C/13 mmHg.

## Method 2: Direct Synthesis from Methyl Acrylate and Methyl Mercaptan

**Principle:** This method involves the direct base-catalyzed Michael addition of methyl mercaptan to methyl acrylate.

#### Materials and Equipment:

- Methyl acrylate
- Methyl mercaptan
- Pyridine (as a catalyst)
- Four-necked round-bottom flask (250 mL)
- Mechanical stirrer
- Reflux condenser with a cooling system (-10 °C)
- Thermometer
- Gas inlet tube
- Ice-salt bath
- Distillation apparatus

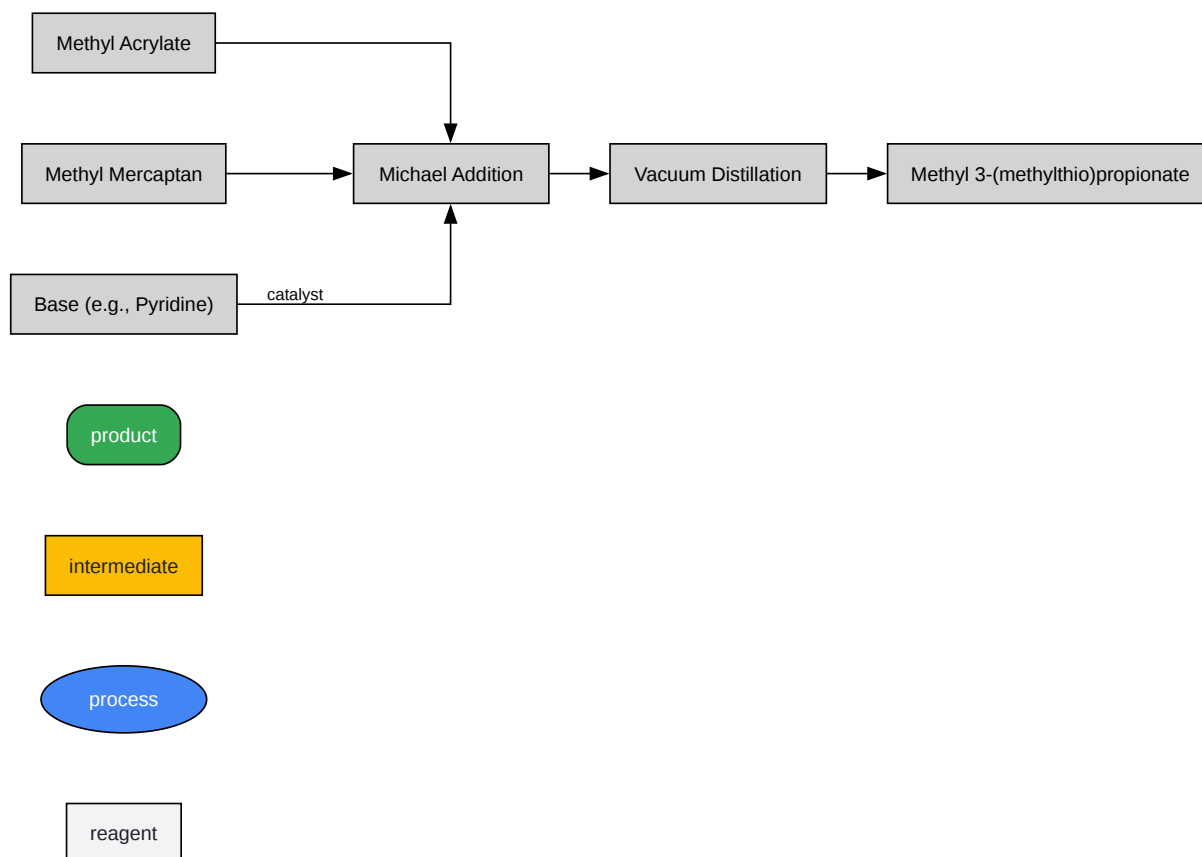
#### Procedure:

- **Reaction Setup:** In a 250 mL four-necked flask equipped with a mechanical stirrer, a reflux condenser cooled to -10 °C, a thermometer, and a gas inlet tube, place methyl acrylate (90 mL, 1.0 mol) and pyridine (1.0 mL).
- **Addition of Methyl Mercaptan:** Cool the mixture to -5 °C using an ice-salt bath. Bubble freshly prepared methyl mercaptan gas through the stirred solution, ensuring the gas inlet tube is below the liquid surface. Control the rate of gas addition to maintain the reaction temperature below 6 °C.
- **Reaction:** After the addition of methyl mercaptan is complete, continue to stir the mixture for 1 hour.
- **Warming:** Remove the ice-salt bath and allow the reaction mixture to slowly warm to 30 °C. Continue stirring at this temperature for 30 minutes.

- Purification: Purify the product by vacuum distillation, collecting the fraction at 74-75 °C/1733 Pa to obtain a colorless, transparent liquid.[\[5\]](#)

## Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the synthesis workflow and a logical relationship for the synthesis of **methyl 3-(methylthio)propionate**.



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Caption: Direct synthesis workflow for **methyl 3-(methylthio)propionate**.

## Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of **methyl 3-(methylthio)propionate**.



#### Typical GC-MS Conditions:

- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness) or a similar non-polar column.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
  - Initial temperature: 60°C, hold for 2 minutes.
  - Ramp to 150°C at 10°C/min.
  - Ramp to 250°C at 20°C/min, hold for 5 minutes.
- Injector Temperature: 250°C.
- Injection Mode: Splitless.
- MS Ion Source Temperature: 230°C.
- MS Quadrupole Temperature: 150°C.

This method allows for the separation of **methyl 3-(methylthio)propionate** from other volatile compounds and its subsequent identification based on its mass spectrum.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

